molecular formula C14H17NO4 B15262250 Methyl 6-methoxy-1-(2-methoxyethyl)-1H-indole-2-carboxylate CAS No. 1219827-76-5

Methyl 6-methoxy-1-(2-methoxyethyl)-1H-indole-2-carboxylate

Cat. No.: B15262250
CAS No.: 1219827-76-5
M. Wt: 263.29 g/mol
InChI Key: HVJGDVHRAFWSFI-UHFFFAOYSA-N
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Description

Methyl 6-methoxy-1-(2-methoxyethyl)-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This particular compound is characterized by the presence of methoxy groups at the 6 and 2 positions, as well as a methoxyethyl group at the 1 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-methoxy-1-(2-methoxyethyl)-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone to form the indole structure. The methoxy and methoxyethyl groups are introduced through subsequent alkylation reactions using appropriate alkyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction conditions would be crucial to achieve high efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-methoxy-1-(2-methoxyethyl)-1H-indole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines or alcohols.

    Substitution: Electrophilic substitution reactions can introduce new functional groups at specific positions on the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols. Substitution reactions can introduce halogens, nitro groups, or other functional groups onto the indole ring.

Scientific Research Applications

Methyl 6-methoxy-1-(2-methoxyethyl)-1H-indole-2-carboxylate has various applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound can be used in studies involving indole derivatives and their biological activities.

    Medicine: It may serve as a precursor for the development of drugs targeting specific biological pathways.

    Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 6-methoxy-1-(2-methoxyethyl)-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The methoxy and methoxyethyl groups can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The indole ring structure allows for interactions with various biological molecules, potentially affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-methoxy-1H-indole-2-carboxylate
  • Methyl 1-(2-methoxyethyl)-1H-indole-2-carboxylate
  • Methyl 6-methoxy-1H-indole-3-carboxylate

Uniqueness

Methyl 6-methoxy-1-(2-methoxyethyl)-1H-indole-2-carboxylate is unique due to the specific positioning of its methoxy and methoxyethyl groups. These functional groups can significantly influence the compound’s chemical reactivity, biological activity, and potential applications. The combination of these groups on the indole ring provides distinct properties that differentiate it from other similar compounds.

Properties

CAS No.

1219827-76-5

Molecular Formula

C14H17NO4

Molecular Weight

263.29 g/mol

IUPAC Name

methyl 6-methoxy-1-(2-methoxyethyl)indole-2-carboxylate

InChI

InChI=1S/C14H17NO4/c1-17-7-6-15-12-9-11(18-2)5-4-10(12)8-13(15)14(16)19-3/h4-5,8-9H,6-7H2,1-3H3

InChI Key

HVJGDVHRAFWSFI-UHFFFAOYSA-N

Canonical SMILES

COCCN1C(=CC2=C1C=C(C=C2)OC)C(=O)OC

Origin of Product

United States

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